3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide
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Overview
Description
3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is a complex organic compound characterized by its unique structure, which includes benzamide groups and a brominated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. The process includes:
Amidation: The formation of the benzamide group through a reaction between the brominated phenyl compound and benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated phenyl compound
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2-Bromo-N-methylbenzamide: A brominated benzamide with a methyl group.
N-(4-Fluorophenyl)-3-bromobenzamide: A fluorinated and brominated benzamide derivative.
Uniqueness
3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
917921-84-7 |
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Molecular Formula |
C21H17BrN2O3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
3-benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-13-10-17(25)12-18(22)19(13)24-21(27)15-8-5-9-16(11-15)23-20(26)14-6-3-2-4-7-14/h2-12,25H,1H3,(H,23,26)(H,24,27) |
InChI Key |
LHYMJSXWFKGUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)Br)O |
Origin of Product |
United States |
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